![molecular formula C14H14N4O3 B568781 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 1351961-59-5](/img/structure/B568781.png)
7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Descripción general
Descripción
7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This structure is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities. The presence of a methoxybenzyl group and a methyl group on the pyrazolo[3,4-d]pyrimidine scaffold enhances its chemical reactivity and potential for interaction with biological targets.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target janus kinases (jaks) , which play a crucial role in signal transduction for a variety of cytokines and growth factors .
Mode of Action
Compounds with similar structures have been identified as jak inhibitors . These inhibitors work by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of STATs, and thus blocking the JAK-STAT signaling pathway .
Biochemical Pathways
Given its potential role as a jak inhibitor , it may impact the JAK-STAT signaling pathway. This pathway is involved in processes such as cell proliferation, differentiation, cell migration, and apoptosis .
Pharmacokinetics
The molecular weight of the compound is 28629 , which is within the acceptable range for good bioavailability
Result of Action
Jak inhibitors, like this compound, can block the jak-stat signaling pathway , potentially leading to reduced inflammation and immune response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative, the pyrazole ring can be formed through cyclization reactions with diketones or β-keto esters under acidic or basic conditions.
Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with formamide or other formylating agents to construct the pyrimidine ring.
Introduction of Substituents: The methoxybenzyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrazolo[3,4-d]pyrimidine core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the methoxybenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxybenzyl group.
Reduction: Formation of alcohols or amines from the pyrazolo[3,4-d]pyrimidine core.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines with various functional groups.
Aplicaciones Científicas De Investigación
Pharmacological Properties
The compound is part of a larger family of pyrazolo[3,4-d]pyrimidines, which have been identified for their potential as anti-cancer agents and enzyme inhibitors. Specifically, derivatives of this compound have shown promise in targeting various biological pathways.
Cancer Treatment
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-EGFR (epidermal growth factor receptor) activity, making them potential candidates for cancer therapy. In one study, new derivatives were synthesized and tested for their ability to inhibit EGFR-TK (tyrosine kinase), which is often overexpressed in various cancers. The findings suggest that these compounds could help overcome resistance to existing FDA-approved anticancer drugs by providing a novel mechanism of action against tumor proliferation .
Enzyme Inhibition
Another notable application is the inhibition of phosphodiesterase (PDE) enzymes. A study highlighted the efficacy of pyrazolopyrimidine compounds as inhibitors of human phosphodiesterase type V (hPDE-V), which plays a role in various physiological processes including smooth muscle relaxation and platelet aggregation. The derivatives demonstrated potent anticryptosporidial activity against Cryptosporidium parvum and C. hominis, showing minimal off-target effects and rapid action .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is crucial for optimizing its pharmacological properties. Variations in substituents on the benzyl group significantly influence the compound's potency against specific targets. For instance:
Substituent | Effect on Activity |
---|---|
4-Methoxybenzyl | Enhanced binding affinity to EGFR |
4-Chlorophenyl | Increased potency against PDEs |
Alkyl groups | Modulation of bioavailability and solubility |
This table summarizes how different substituents can modify the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.
Case Studies
Several case studies underscore the therapeutic potential of this compound:
- EGFR Inhibition : A series of synthesized pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anti-proliferative effects on cancer cell lines. The most promising candidates exhibited IC50 values in the low nanomolar range against EGFR-overexpressing cells .
- PDE Inhibition : In vivo studies conducted on mice infected with C. parvum demonstrated that selected pyrazolopyrimidine derivatives significantly reduced parasite load while maintaining a favorable safety profile. These studies indicated a potential pathway for developing new treatments for cryptosporidiosis .
Comparación Con Compuestos Similares
Similar Compounds
7-Benzyl-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Lacks the methoxy group, which may reduce its reactivity and biological activity.
7-(4-Hydroxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
7-(4-Methylbenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: The presence of a methyl group instead of a methoxy group may affect its chemical reactivity and biological properties.
Uniqueness
The presence of the methoxybenzyl group in 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione enhances its chemical reactivity and potential for biological interactions compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Actividad Biológica
7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS Number: 1160521-51-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and immunomodulatory effects.
- Molecular Formula : C20H19N5O3
- Molecular Weight : 377.39 g/mol
Anticancer Activity
Research has indicated that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as Toll-like receptor 7 (TLR7) agonists, which can stimulate immune responses against cancer cells. Activation of TLR7 has been associated with enhanced antitumor immunity and improved outcomes in cancer therapies .
- Case Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these compounds ranged from 27.6 μM to 43 μM, indicating potent activity .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has been well documented:
- Inhibition of COX Enzymes : Compounds similar to 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine have shown to inhibit cyclooxygenase (COX) enzymes effectively. For example, certain derivatives achieved IC50 values as low as 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
- Experimental Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated that these compounds significantly reduced inflammation markers and improved overall symptoms associated with inflammatory responses.
Immunomodulatory Effects
The immunomodulatory properties of this compound are particularly noteworthy:
- TLR7 Activation : As a TLR7 agonist, it can enhance the immune response by promoting the activation of dendritic cells and T cells. This mechanism is crucial in developing vaccines and immunotherapies for cancer treatment .
- Combination Therapies : The compound may be used in combination with other immunotherapeutic agents to enhance efficacy against tumors by leveraging synergistic effects.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural components:
- Substituents : Electron-donating groups such as methoxy or methyl enhance biological activity by stabilizing the active conformation of the molecule.
- Ring Structure : The unique bicyclic structure contributes to the interaction with biological targets such as enzymes and receptors involved in inflammation and tumor progression.
Summary of Findings
Propiedades
IUPAC Name |
7-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-17-13(19)11-7-15-16-12(11)18(14(17)20)8-9-3-5-10(21-2)6-4-9/h3-7H,8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYBHXSIAJRNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NN=C2)N(C1=O)CC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.